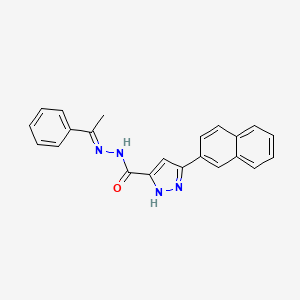
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of fluorine and iodine atoms, which impart unique chemical properties. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable quinazolinone precursor under controlled conditions. The introduction of iodine atoms is achieved through iodination reactions using iodine or iodine monochloride as reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production requires careful control of reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing fluorine or iodine.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in modulating the compound’s activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, resulting in different chemical properties.
6,8-Diiodo-4(3H)-quinazolinone: Lacks the fluorobenzyl group, affecting its biological activity.
2-Fluorobenzyl-4(3H)-quinazolinone: Similar structure but without iodine atoms.
Uniqueness
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
302913-43-5 |
|---|---|
Molekularformel |
C15H9FI2N2O |
Molekulargewicht |
506.05 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9FI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |
InChI-Schlüssel |
LNYAKZNABVBGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985814.png)
![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)
![N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)



![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)

![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)
